N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-c]pyrimidine core, a phenyl group, and a chloro-methoxyphenyl moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core can be synthesized through the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as hydrazine, formamide, and various substituted anilines .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an antagonist to adenosine receptors, which are involved in various physiological processes such as inflammation, immune response, and cell proliferation.
Comparison with Similar Compounds
N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share a similar triazole core but differ in their additional ring structures and substituents.
Triazoloquinoxalines: These compounds also contain a triazole ring but are fused with a quinoxaline moiety instead of a pyrimidine.
The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C21H18ClN5O3 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-23-17(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-15-8-9-18(30-2)16(22)10-15/h3-11H,12H2,1-2H3,(H,24,28) |
InChI Key |
AOTGKCJMWVLDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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